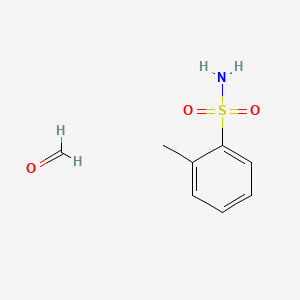

2-Methylbenzenesulfonamide formaldehyde

描述

Structure

3D Structure of Parent

属性

CAS 编号 |

1336-63-6 |

|---|---|

分子式 |

C8H11NO3S |

分子量 |

201.25 g/mol |

IUPAC 名称 |

formaldehyde;2-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H9NO2S.CH2O/c1-6-4-2-3-5-7(6)11(8,9)10;1-2/h2-5H,1H3,(H2,8,9,10);1H2 |

InChI 键 |

MLPPCNAMIJBJPC-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=CC=C1S(=O)(=O)N.C=O |

产品来源 |

United States |

Chemical Synthesis and Reaction Mechanisms of 2 Methylbenzenesulfonamide Formaldehyde Oligomers and Polymers

Monomeric Precursors and Reactivity

The formation of 2-methylbenzenesulfonamide formaldehyde (B43269) resins relies on the specific chemical reactivity of its two fundamental building blocks: 2-methylbenzenesulfonamide and formaldehyde.

Synthesis of 2-Methylbenzenesulfonamide

2-Methylbenzenesulfonamide, also known as o-toluenesulfonamide (B73098), is not typically produced directly. Its synthesis is a two-step process that begins with the preparation of its precursor, o-toluenesulfonyl chloride.

The industrial synthesis of toluenesulfonyl chloride is achieved through the chlorosulfonation of toluene (B28343). This electrophilic aromatic substitution reaction involves treating toluene with chlorosulfonic acid. The reaction yields a mixture of ortho and para isomers due to the ortho- and para-directing effect of the methyl group on the toluene ring. wikipedia.org

Reaction: CH₃C₆H₅ + SO₂Cl₂ → CH₃C₆H₄SO₂Cl + HCl wikipedia.org

The isomers are then separated. The p-toluenesulfonyl chloride, which is a solid, can be crystallized out at low temperatures (e.g., 0-5 °C), while the desired o-toluenesulfonyl chloride remains in the liquid filtrate as an oil. google.com

| Reactants | Conditions | Products | Separation & Yield |

|---|---|---|---|

| Toluene, Chlorosulfonic Acid | Ice bath cooling (0-5 °C), followed by stirring for several hours. chemicalbook.com | Mixture of o-toluenesulfonyl chloride and p-toluenesulfonyl chloride | The reaction mixture is quenched in an ice-water mixture. The solid p-isomer is removed by filtration at low temperature. The liquid o-isomer is obtained from the filtrate, with reported yields around 72%. google.comchemicalbook.com |

Once the o-toluenesulfonyl chloride is isolated, it is converted to 2-methylbenzenesulfonamide via reaction with ammonia (B1221849). This is a nucleophilic acyl substitution reaction where ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Reaction: CH₃C₆H₄SO₂Cl + 2NH₃ → CH₃C₆H₄SO₂NH₂ + NH₄Cl

Reactivity of Formaldehyde in Polymerization Processes

Formaldehyde (CH₂O) is a highly reactive electrophile, a characteristic that makes it a crucial monomer in many condensation polymerization reactions. Its reactivity stems from the polarized nature of the carbon-oxygen double bond, where the carbon atom bears a partial positive charge, making it susceptible to attack by nucleophiles. In aqueous solutions, formaldehyde exists primarily as its hydrate, methanediol (B1200039) (CH₂(OH)₂), but it reacts as if it were the anhydrous aldehyde. youtube.com

In the context of resin formation, formaldehyde acts as a "linker" molecule. It reacts with molecules possessing active hydrogen atoms, such as the amine hydrogens of 2-methylbenzenesulfonamide, to form covalent bonds. This process typically results in the formation of methylene (B1212753) bridges (-CH₂-) or ether linkages (-CH₂-O-CH₂-), which connect the monomer units into oligomers and eventually into a cross-linked polymer network. wikipedia.org

Initial Addition Reactions: Hydroxymethylation Pathways

The first step in the polymerization process is the addition of formaldehyde to the 2-methylbenzenesulfonamide monomer. This reaction, known as hydroxymethylation, forms N-methylol derivatives.

Mechanism of N-Methylol Group Formation

Hydroxymethylation occurs when a nucleophilic nitrogen atom from the sulfonamide group attacks the electrophilic carbonyl carbon of formaldehyde. The sulfonamide group (-SO₂NH₂) has active hydrogen atoms that can be substituted. The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the sulfonamide nitrogen attacks the formaldehyde carbon, leading to the formation of a transient intermediate which then rearranges to form the N-methylol group (-NH-CH₂OH). wikipedia.org

Reaction: CH₃C₆H₄SO₂NH₂ + CH₂O → CH₃C₆H₄SO₂NHCH₂OH (N-methylol-2-methylbenzenesulfonamide)

This initial product, N-methylol-2-methylbenzenesulfonamide, is often a highly reactive intermediate that may not be isolated. rsc.org It contains a reactive hydroxymethyl group that is prone to further condensation reactions. Depending on the reaction stoichiometry, a second hydroxymethylation can occur on the remaining amine hydrogen to form a di-methylol derivative.

Influence of Catalysis (Acidic vs. Alkaline Conditions) on Hydroxymethylation

The hydroxymethylation reaction is highly dependent on the pH of the reaction medium, with both acidic and alkaline conditions capable of catalyzing the reaction through different mechanisms.

Alkaline Catalysis: In alkaline conditions (typically pH 8-10), a base (like NaOH) removes a proton from the sulfonamide nitrogen, generating a sulfonamide anion (CH₃C₆H₄SO₂NH⁻). google.com This anion is a much stronger nucleophile than the neutral sulfonamide molecule, leading to a rapid attack on the formaldehyde carbon. This is the preferred condition for the initial addition reaction to form methylol derivatives in many related formaldehyde resin syntheses. google.comncsu.edu

Acidic Catalysis: Under acidic conditions, a proton (H⁺) from an acid catalyst protonates the carbonyl oxygen of formaldehyde. This protonation increases the positive charge on the carbonyl carbon, making formaldehyde a more potent electrophile. The weakly nucleophilic nitrogen of the neutral sulfonamide can then attack the activated formaldehyde. While this can initiate hydroxymethylation, acidic conditions more strongly favor the subsequent condensation reactions. rsc.orgmdpi.com

Condensation Polymerization Mechanisms

Following the initial hydroxymethylation, the N-methylol intermediates undergo condensation polymerization to form oligomers and polymers. This step-growth process involves the reaction of the methylol groups with other active sites, eliminating a small molecule, typically water. The specific structure of the resulting resin is heavily influenced by the catalytic conditions.

Under neutral or alkaline conditions, the primary condensation reaction occurs between a reactive N-methylol group of one molecule and an unreacted amide (-NH₂) group of another. This forms a stable methylene bridge (-NH-CH₂-NH-) and eliminates a molecule of water. Repeated reactions of this type lead to the formation of linear or branched oligomers. Research on the closely related p-toluenesulfonamide-formaldehyde system shows that under these conditions, compounds like bis-(p-tolyl-sulphonamido)methane are the primary products. rsc.org

Methylene Bridge Formation (Alkaline/Neutral): CH₃C₆H₄SO₂NHCH₂OH + CH₃C₆H₄SO₂NH₂ → CH₃C₆H₄SO₂NH-CH₂-NHSO₂C₆H₄CH₃ + H₂O

Under acidic conditions, the reaction proceeds differently. The hydroxymethyl group can be protonated, forming a reactive carbocation (an electrophilic iminium-type species). This cation can then react with an unreacted sulfonamide group. More complex cyclic structures can also form. For instance, in acidic formalin, toluene-p-sulfonamide has been shown to form 1,3,5-tris-(p-tolylsulphonyl)hexahydro-1,3,5-triazine, a stable six-membered ring. rsc.org

A secondary condensation pathway, more common in other formaldehyde resins, involves the reaction between two methylol groups to form an ether linkage (-CH₂-O-CH₂-) with the elimination of water. This contributes to the branching and cross-linking of the final polymer network.

The continued formation of these methylene and ether linkages ultimately leads to a complex, three-dimensional thermosetting polymer network, which accounts for the resin's characteristic properties of hardness, adhesion, and gloss. smolecule.com

Formation of Methylene Bridges

The formation of methylene bridges (>N-CH₂-N<) is a critical step in the polymerization of 2-methylbenzenesulfonamide with formaldehyde. This process occurs through the condensation of a methylol derivative with an amino group of another sulfonamide molecule. researchgate.net Initially, 2-methylbenzenesulfonamide reacts with formaldehyde in a reversible addition reaction to form N-methylol-2-methylbenzenesulfonamide. This reaction is catalyzed by both acids and bases.

Under acidic or neutral to weakly alkaline conditions, the N-methylol derivative can then react with a second molecule of 2-methylbenzenesulfonamide. rsc.org The nitrogen atom of the sulfonamide acts as a nucleophile, attacking the carbon atom of the methylol group. This condensation reaction results in the elimination of a water molecule and the formation of a stable methylene bridge, linking the two sulfonamide units. researchgate.net The reaction is driven forward by the removal of water from the system. In related aminoplast systems like melamine-formaldehyde resins, the formation of methylene bridges is a key cross-linking reaction. google.com

Elucidation of Dimethylene Ether Linkage Formation

Dimethylene ether linkages (>N-CH₂-O-CH₂-N<) represent another crucial structural unit in the oligomers and polymers of 2-methylbenzenesulfonamide formaldehyde. These linkages are typically formed under alkaline conditions. researchgate.net The formation mechanism involves the condensation of two N-methylol groups from adjacent sulfonamide molecules. google.com

In this reaction, the hydroxyl group of one N-methylol derivative is protonated (under acidic catalysis) or deprotonated (under basic catalysis), making it a good leaving group (water). The resulting carbocation or a concerted displacement is then attacked by the oxygen atom of the hydroxyl group of a second N-methylol molecule. This process leads to the formation of a dimethylene ether bridge and the elimination of a water molecule. Studies on analogous melamine-formaldehyde resins have shown that the formation of these ether bridges is favored at higher formaldehyde-to-amine molar ratios and under alkaline pH conditions. nih.gov These ether linkages are generally more flexible but less stable than methylene bridges, particularly under acidic conditions where they can hydrolyze.

Competing Reaction Pathways and Energetics

The polymerization of 2-methylbenzenesulfonamide with formaldehyde is characterized by competing reaction pathways leading to the formation of either methylene or dimethylene ether bridges. The prevalence of one type of linkage over the other is highly dependent on the reaction conditions, primarily the pH and the molar ratio of the reactants. researchgate.netnih.gov

Methylene Bridge Formation: This pathway is generally favored under acidic to neutral conditions. The acid catalyst protonates the hydroxyl group of the N-methylol intermediate, facilitating its elimination as water and promoting the attack by a sulfonamide nitrogen.

Dimethylene Ether Bridge Formation: This pathway is more favorable under alkaline conditions. researchgate.net In a basic medium, the concentration of the N-methylol species is higher, and the self-condensation of two methylol groups is kinetically preferred.

The following table summarizes the influence of reaction conditions on the favored linkage type, based on principles from related aminoplast chemistry.

| Condition | Favored Linkage | Rationale |

| Acidic pH | Methylene Bridge | Protonation of the methylol group facilitates nucleophilic attack by the sulfonamide nitrogen. rsc.org |

| Alkaline pH | Dimethylene Ether Bridge | Favors the formation and self-condensation of N-methylol groups. researchgate.net |

| Low Formaldehyde Ratio | Methylene Bridge | Lower concentration of methylol groups makes their self-condensation less probable. nih.gov |

| High Formaldehyde Ratio | Dimethylene Ether Bridge | Higher concentration of methylol groups increases the probability of their self-condensation. nih.gov |

Kinetic and Thermodynamic Aspects of Polymerization

The rate and extent of the polymerization of this compound are governed by several key kinetic and thermodynamic parameters.

Reaction Rate Dependency on pH and Molar Ratios

The pH of the reaction medium is a critical factor influencing the rate of polymerization. The reaction proceeds through different mechanisms in acidic and alkaline environments, each with its own rate law. Generally, the reaction is slowest at neutral pH and accelerates under both acidic and basic conditions. nih.govresearchgate.net

The molar ratio of 2-methylbenzenesulfonamide to formaldehyde also significantly impacts the reaction kinetics. A higher molar ratio of formaldehyde to sulfonamide generally leads to a faster initial reaction rate due to the increased formation of reactive methylol intermediates. woodj.org However, an excessively high formaldehyde ratio can lead to the formation of more stable, less reactive, fully methylolated sulfonamides, which can slow down the subsequent condensation reactions. Studies on similar phenol-formaldehyde and urea-formaldehyde systems have demonstrated a complex, non-linear relationship between molar ratio and reaction rate. usda.gov

The table below illustrates the expected qualitative effects of pH and molar ratio on the reaction rate.

| Parameter | Condition | Effect on Reaction Rate |

| pH | Acidic (e.g., pH < 4) | Increased rate |

| Neutral (e.g., pH 6-7) | Slowest rate | |

| Alkaline (e.g., pH > 8) | Increased rate | |

| Molar Ratio (F:S) | Increasing Ratio | Initially increases, may decrease at very high ratios |

Impact of Temperature on Reaction Progress and Product Distribution

However, temperature can also influence the equilibrium of the initial addition reactions and the relative rates of the competing condensation reactions. Higher temperatures can favor the formation of more thermodynamically stable products. For instance, at elevated temperatures, the less stable dimethylene ether bridges may undergo rearrangement or cleavage to form the more stable methylene bridges. researchgate.net This can lead to a final polymer structure with a higher degree of cross-linking and rigidity. Experimental studies on related systems have shown that increasing the temperature can significantly increase the initial emittable concentration of formaldehyde, indicating a shift in the reaction equilibria. researchgate.net

The following table summarizes the general effects of temperature on the polymerization process.

| Temperature | Effect on Reaction Rate | Effect on Product Distribution |

| Low | Slower | May favor kinetically controlled products (e.g., ether bridges) |

| High | Faster | Favors thermodynamically stable products (e.g., methylene bridges), increased cross-linking |

Role of Solvent Systems in Polymerization

The choice of solvent system can have a significant impact on the polymerization of this compound. youtube.com The solvent can influence the solubility of the reactants, intermediates, and the growing polymer chains, thereby affecting the reaction kinetics and the morphology of the final product.

A suitable solvent should be able to dissolve the initial reactants and keep the growing oligomers in solution to a certain degree to allow for further chain growth. youtube.com The polarity of the solvent can affect the relative rates of the different reaction pathways. For instance, a polar protic solvent might stabilize charged intermediates and transition states, potentially favoring certain reaction mechanisms. Furthermore, the solvent's ability to participate in hydrogen bonding can influence the reactivity of the functional groups involved in the polymerization. The viscosity of the polymer solution is also a critical parameter that is managed by the solvent, ensuring proper mixing and heat transfer during the reaction. youtube.com In some cases, the reaction is carried out in an aqueous medium, while in others, organic solvents may be used to control the reaction and the properties of the resulting resin.

Advanced Synthetic Methodologies and Process Optimization

Batch and Continuous Reactor Design for Polymer Synthesis

The production of sulfonamide-formaldehyde resins is traditionally carried out in batch reactors . This approach involves charging the reactants—2-Methylbenzenesulfonamide and formaldehyde (B43269)—into a stirred tank reactor, often along with a catalyst and solvent, and allowing the reaction to proceed for a set duration until the desired polymer properties are achieved. google.com Patents describing the synthesis of toluenesulfonamide-aldehyde resins often detail processes where reactants are heated together under reflux for extended periods, a method characteristic of batch production. google.com This mode of operation is versatile and allows for the production of various resin grades within the same equipment.

However, the transition from batch to continuous reactor systems, such as Continuous Stirred Tank Reactors (CSTRs) or Plug Flow Reactors (PFRs), presents opportunities for enhanced process control, consistency, and productivity in polymer manufacturing. While specific documentation on continuous reactor design for 2-Methylbenzenesulfonamide formaldehyde is not prevalent, the principles apply. Continuous processes can offer superior heat and mass transfer, leading to a more uniform polymer structure and molecular weight distribution. This transition is a key area of process intensification in the broader polymer industry.

| Parameter | Batch Reactor | Continuous Reactor (CSTR/PFR) |

|---|---|---|

| Process Control | Variable over time; challenging to maintain steady state. | Operates at steady state; allows for precise control of conditions. |

| Product Consistency | Potential for batch-to-batch variability. | High product consistency and uniformity. |

| Production Scale | Flexible; suitable for smaller, specialized batches. | Ideal for large-scale, continuous production. |

| Heat Transfer | Can be inefficient, leading to potential hotspots. | Generally more efficient heat removal. |

| Operational Mode | Discontinuous; involves charging, reaction, and discharging cycles. | Continuous flow of reactants and products. |

Catalytic Strategies in this compound Polymerization

Catalysis is central to the synthesis of this compound resin, influencing reaction rate, polymer structure, and final properties. The reaction can be catalyzed by both acids and bases.

The conventional synthesis of sulfonamide-formaldehyde resins typically employs traditional acid or alkaline catalysts. smolecule.comrsc.org While the literature on novel catalytic systems for this specific resin is limited, research into related fields provides insights into potential advancements. For instance, manganese-based catalysts are recognized for their effectiveness in various organic reactions, including oxidation and polymerization. Manganese oxides are particularly noted for their catalytic activity in the oxidation of formaldehyde. google.com

Although direct application of manganese catalysts in this compound polymerization is not widely reported, their known efficacy in activating formaldehyde and facilitating C-C bond formation makes them a plausible area for future investigation. nih.gov Research on manganese catalysts in other polymerization reactions highlights their potential for developing more selective and efficient processes. nih.govnih.gov

Both homogeneous and heterogeneous catalysis can be employed in the synthesis of sulfonamide-formaldehyde resins, each with distinct advantages and disadvantages.

Homogeneous Catalysis: In this approach, the catalyst is in the same phase as the reactants, typically dissolved in the reaction mixture. The synthesis of melamine-formaldehyde-p-toluenesulfonamide co-polymers often uses alkaline catalysts like sodium hydroxide (B78521) in an aqueous solution, representing a homogeneous system. smolecule.com Similarly, acid catalysts can be used. drtoddshupe.com Homogeneous catalysts are often highly active and selective due to the excellent contact between the catalyst and reactants. nih.gov However, a significant drawback is the difficulty in separating the catalyst from the final product, which can lead to contamination and prevent catalyst reuse.

Heterogeneous Catalysis: This involves a catalyst that is in a different phase from the reactants, usually a solid catalyst in a liquid reaction mixture. While specific examples for this compound are scarce, the use of solid acid catalysts is a well-established principle in many condensation polymerizations. nih.gov The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture through simple filtration, which allows for catalyst recycling and reduces product purification costs. nih.gov

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Catalyst Phase | Same phase as reactants (e.g., dissolved). | Different phase from reactants (e.g., solid catalyst in liquid). |

| Activity/Selectivity | Often high due to excellent molecular contact. nih.gov | Can be limited by mass transfer between phases. |

| Catalyst Separation | Difficult; may require extraction or distillation. | Easy; typically by filtration or centrifugation. nih.gov |

| Recyclability | Generally not recyclable. | High potential for recovery and reuse. nih.gov |

| Thermal Stability | Can be lower. | Often more stable at higher temperatures. |

The recyclability and stability of catalysts are critical for the economic and environmental viability of industrial chemical processes. In the context of this compound resin production, the move towards heterogeneous catalysts is driven by the desire for reusable systems. An ideal catalyst should maintain its activity and structural integrity over multiple reaction cycles. qut.edu.au

Green Chemistry Principles in Resin Production

Applying green chemistry principles to the synthesis of this compound resin aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents and the development of solvent-free reaction conditions.

Aqueous Medium Approaches: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of related resins, such as melamine-p-toluenesulfonamide-formaldehyde, is often conducted in an aqueous solution. smolecule.comgoogle.com This approach avoids the use of volatile organic compounds (VOCs) as solvents. The reaction between p-toluenesulfonamide (B41071) and formaldehyde can also be carried out using formalin (an aqueous solution of formaldehyde), indicating the feasibility of water as a reaction medium. rsc.org

Solvent-Free Approaches: Another green chemistry strategy is to conduct reactions under solvent-free conditions. This method minimizes waste by eliminating the solvent from the process entirely. Research has demonstrated the successful solvent-free synthesis of related compounds, such as N-sulfonylformamidines from sulfonamides, via direct condensation at room temperature. researchgate.net This approach, often involving neat reactants, can lead to higher efficiency and simpler product isolation. researchgate.netrsc.org Applying this principle to this compound synthesis could involve heating the solid reactants together, potentially with a solid catalyst, to form the molten resin directly.

Minimization of By-product Formation

The synthesis of this compound resin, produced through the condensation of p-toluenesulfonamide (a specific isomer of 2-Methylbenzenesulfonamide) and formaldehyde, requires precise control to minimize the formation of unwanted by-products. wikipedia.org The purity of the initial reactants is paramount; commercial p-toluenesulfonamide often contains the ortho-isomer (o-toluenesulfonamide), which can be incorporated into the polymer chain, altering its physical properties and performance. wikipedia.org

The reaction conditions, particularly pH, significantly influence the product distribution. When the condensation is carried out under neutral or alkaline conditions, the primary product is bis-(p-tolyl-sulphonamido)methane. chemotechnique.se Conversely, acidic conditions tend to favor the formation of cyclic by-products, such as 1,3,5-tris-(p-tolylsulphonyl)hexahydro-1,3,5-triazine. chemotechnique.se Other identified by-products include water-soluble contaminants like 5-tosyl-1,3,5-dioxazinane and 3,5-ditosyl-1,3,5-oxadiazinane, which can affect the resin's final properties. wikipedia.org

Process optimization strategies, drawing parallels from similar formaldehyde resin systems, focus on the stringent control of reactant molar ratios and the potential for sequential reactant addition. researchgate.net By carefully managing the stoichiometry and reaction environment, the formation of undesired oligomers and residual monomers can be significantly reduced.

Table 1: Influence of pH on By-product Formation in Toluene-p-sulphonamide-Formaldehyde Reaction

| Reaction Condition | Primary Product/By-product Identified | Significance |

| Neutral or Alkaline | Bis-(p-tolyl-sulphonamido)methane | Main linear polymer precursor. chemotechnique.se |

| Acidic | 1,3,5-tris-(p-tolylsulphonyl)hexahydro-1,3,5-triazine | Cyclic by-product formation is favored. chemotechnique.se |

| General Synthesis | 5-tosyl-1,3,5-dioxazinane, 3,5-ditosyl-1,3,5-oxadiazinane | Water-soluble contaminants. wikipedia.org |

Post-Polymerization Modification and Curing Processes

Chemical Modification of Resin Backbone (e.g., Esterification)

While post-polymerization modification is a versatile strategy for functionalizing many polymers, nih.gov documented examples for this compound resin often involve modifying the synthesis itself. One historical method of modifying the resin backbone involves reacting a pre-formed toluenesulfonamide-aldehyde resin with additional toluenesulfonamide. google.com This mass is heated to induce the formation of crystalline substances, which is then reacted with additional aldehyde to further extend and modify the polymer network, effectively altering the resin's final characteristics. google.com

Although specific examples of esterification on a pre-formed backbone are not prevalent in readily available literature, the resin is known to be compatible with ester-based plasticizers and other resins like cellulose (B213188) acetate (B1210297), suggesting that the sulfonamide and methylene (B1212753) groups that form the backbone are the primary functional sites during its intended use. google.com

Cross-Linking Agent Incorporation and Curing Kinetics

This compound is a thermosetting resin, meaning it forms a cross-linked network upon heating. This curing process can be initiated by heat alone, causing the terminal hydroxymethyl groups on the oligomers to self-condense. wikipedia.org The resin is also widely used as a modifier and adhesion promoter in formulations with other polymers like nitrocellulose, acrylics, and polyvinyl acetate, where it is incorporated into the final cured film. chemotechnique.sehuidziekten.nl

The curing kinetics of such thermosetting resins are commonly studied using Differential Scanning Calorimetry (DSC). kpi.uamt.com This technique measures the heat flow associated with the cross-linking reactions as a function of temperature. By performing DSC scans at multiple heating rates, kinetic parameters such as the activation energy (Ea) can be calculated using isoconversional models like the Kissinger method. woodresearch.skadhesion.kr The activation energy represents the energy barrier that must be overcome for the cross-linking reaction to occur. A lower Ea value generally corresponds to a faster cure at a given temperature. researchgate.net

While specific kinetic data for this compound resin is not widely published, analysis of analogous phenol-formaldehyde and urea-formaldehyde systems provides a framework for the expected results. The data would typically be presented as shown in the illustrative table below.

Table 2: Illustrative Curing Kinetics Data for a Thermosetting Resin via DSC

| Heating Rate (β) | Peak Exotherm Temperature (Tp) | Calculated Activation Energy (Ea) | Reaction Order (n) |

| 5 °C/min | 115 °C | 75 kJ/mol | 0.90 |

| 10 °C/min | 125 °C | 76 kJ/mol | 0.91 |

| 15 °C/min | 132 °C | 75 kJ/mol | 0.90 |

| 20 °C/min | 138 °C | 77 kJ/mol | 0.92 |

| Note: This table is a representative example based on typical analyses of formaldehyde-based thermosetting resins to illustrate the type of data obtained from kinetic studies; it does not represent experimental data for this compound. |

Influence of Curing Conditions on Network Formation

The final properties of the cured this compound resin network are highly dependent on the curing conditions. Key variables include temperature, heating rate, and the presence of catalysts or other reactive components.

Temperature and Heating Rate: As observed in DSC studies of similar resins, increasing the heating rate shifts the exothermic curing peak to a higher temperature. mt.com This is a kinetic effect where the system has less time to react at lower temperatures, thus requiring a higher temperature to reach the maximum reaction rate. woodresearch.sk The final cure temperature and the time held at that temperature dictate the extent of cross-linking and the final network density.

Catalysts and Additives: The curing of formaldehyde resins can be accelerated by the addition of acidic or basic catalysts. The choice of catalyst can influence not only the rate of cure but also the structure of the resulting network. In related urea-formaldehyde systems, the presence of different wood species as fillers was found to have a retarding effect on the cure, increasing the peak temperature, which highlights the sensitivity of the curing process to the chemical environment. woodresearch.sk The addition of fillers or other resins can impact the mobility of the polymer chains, affecting the diffusion-controlled stages of the curing reaction and influencing the final network homogeneity. kpi.ua

Table 3: Summary of Influences on Curing and Network Formation

| Condition/Variable | Influence | Effect on Resin Network |

| Higher Cure Temperature | Provides more thermal energy for cross-linking reactions. | Increases cross-link density, leading to a harder, more rigid network. |

| Increased Heating Rate | Shifts the curing process to higher temperatures. mt.com | Can affect the balance between reaction kinetics and diffusion, potentially leading to a less homogeneous network. |

| Presence of Catalysts | Lowers the activation energy of the curing reaction. researchgate.net | Accelerates network formation, allowing for lower curing temperatures or shorter curing times. |

| Incorporation of Fillers/Additives | Can alter thermal conductivity and chemical environment. woodresearch.sk | May retard or accelerate curing; can introduce new interfacial regions affecting overall mechanical properties. |

Structural Elucidation and Advanced Characterization of 2 Methylbenzenesulfonamide Formaldehyde Polymeric Structures

Spectroscopic Analysis of Polymer Architecture

NMR spectroscopy is a powerful, non-destructive technique for probing the chemical environment of atomic nuclei, making it ideal for characterizing the structure of 2-methylbenzenesulfonamide formaldehyde (B43269) resins. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are employed to obtain a comprehensive structural picture.

¹H NMR spectroscopy provides information on the different types of protons present in the polymer. The condensation reaction between 2-methylbenzenesulfonamide and formaldehyde leads to the formation of methylene (B1212753) bridges (-CH₂-) connecting the sulfonamide nitrogen atoms. The chemical shifts of these protons, as well as those on the aromatic ring and the methyl group, are diagnostic of the polymer structure.

The protons of the aromatic ring of the 2-methylbenzenesulfonamide monomer typically appear in the range of 7.3 to 7.8 ppm. chemicalbook.com Upon polymerization, these signals may show slight shifts and broadening due to the new chemical environment. The methyl protons of the tolyl group are expected around 2.4 ppm. chemicalbook.com A key indicator of polymerization is the appearance of signals corresponding to the methylene bridges formed from formaldehyde. These bridges can link the sulfonamide groups in different ways, such as -N-CH₂-N- linkages. The protons of these methylene bridges are typically observed in the range of 4.0 to 5.0 ppm. The presence of residual methylol groups (-N-CH₂-OH) from incomplete condensation would be indicated by signals around 4.5 to 5.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methylbenzenesulfonamide Formaldehyde Polymer This table is based on known chemical shifts for the monomer and related formaldehyde-based polymers.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic protons (C₆H₄) | 7.4 - 8.0 | Multiplet |

| Methylene bridge protons (-N-CH₂-N-) | 4.0 - 5.0 | Singlet/Broad Singlet |

| Methyl protons (-CH₃) | ~2.4 | Singlet |

| Sulfonamide proton (-SO₂NH-) | Variable, often broad | Broad Singlet |

¹³C NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of the polymer. Each unique carbon atom in the polymer gives a distinct signal, allowing for the identification of the aromatic carbons, the methyl carbon, and the carbons of the methylene bridges.

The aromatic carbons of the 2-methylbenzenesulfonamide unit are expected in the region of 125-145 ppm. The methyl carbon typically resonates at around 20-22 ppm. The carbon atom of the methylene bridge (-N-CH₂-N-) is a key structural marker and is anticipated to appear in the range of 50-70 ppm, a region characteristic for such linkages in other formaldehyde resins. The presence of unreacted methylol groups (-N-CH₂-OH) would be confirmed by a signal in a similar range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Polymer This table is based on known chemical shifts for the monomer and related formaldehyde-based polymers.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic carbons (C₆H₄, substituted) | 135 - 145 |

| Aromatic carbons (C₆H₄, unsubstituted) | 125 - 130 |

| Methylene bridge carbon (-N-CH₂-N-) | 50 - 70 |

| Methyl carbon (-CH₃) | 20 - 22 |

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in the ¹H and ¹³C NMR spectra by revealing the connectivity between different atoms. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In the context of the this compound polymer, COSY would be used to confirm the coupling between the protons on the aromatic ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com This is extremely useful for confirming the assignments made in the one-dimensional spectra. For example, an HSQC experiment would show a cross-peak between the methylene proton signal (around 4.0-5.0 ppm) and the methylene carbon signal (around 50-70 ppm), definitively linking these two signals to the -CH₂- group of the polymer backbone. Similarly, it would confirm the connection between the methyl protons and the methyl carbon.

Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups present in the polymer based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound polymer displays characteristic absorption bands that confirm its structure. The spectrum of the monomer, p-toluenesulfonamide (B41071), shows characteristic bands for the N-H and S=O stretching vibrations. chemicalbook.com During polymerization, changes in these bands and the appearance of new bands corresponding to the methylene linkages are observed.

Key vibrational bands include:

N-H Stretching: In the unreacted or terminal sulfonamide groups, a band around 3300-3400 cm⁻¹ is expected. The intensity of this band decreases with increasing polymerization.

Aromatic C-H Stretching: Bands just above 3000 cm⁻¹ are characteristic of the aromatic C-H bonds.

Aliphatic C-H Stretching: The C-H stretching of the methyl group and the methylene bridges appears in the 2850-3000 cm⁻¹ region.

S=O Stretching: The sulfonamide group exhibits strong, characteristic asymmetric and symmetric stretching bands for the S=O bond, typically found around 1330-1350 cm⁻¹ and 1150-1170 cm⁻¹, respectively. researchgate.net

C-N Stretching: The stretching vibration of the C-N bond in the polymer backbone is expected to appear in the spectrum.

Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹ are due to the carbon-carbon stretching vibrations within the aromatic ring.

Table 3: Predicted FT-IR Absorption Bands for this compound Polymer This table is based on known vibrational frequencies for related compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (if present) | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-CH₃, -CH₂-) | 2850 - 3000 | Medium |

| S=O Asymmetric Stretch | 1330 - 1350 | Strong |

| S=O Symmetric Stretch | 1150 - 1170 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique for probing the molecular vibrations within a material, providing a detailed chemical fingerprint. azom.com In the context of this compound polymers, Raman spectroscopy is instrumental in confirming the molecular structure, monitoring the polymerization process, and assessing the final resin's composition. azom.comresearchgate.net

The polymerization reaction involves the formation of methylene bridges (-CH₂-) between the aromatic rings of the 2-methylbenzenesulfonamide monomers. This process can be monitored by observing the disappearance or shifting of specific Raman bands. azom.com For instance, the polymerization leads to a decrease in the intensity of bands associated with the N-H bonds of the sulfonamide group as they are consumed in the reaction with formaldehyde. Concurrently, new bands corresponding to the C-N-C linkages and methylene bridges appear and grow in intensity.

The Raman spectrum of the final polymer exhibits characteristic peaks that can be assigned to specific vibrational modes of the constituent groups. These assignments are crucial for confirming the covalent incorporation of both monomer units into the polymer backbone.

A representative table of expected Raman shifts for this compound polymer is provided below.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~3060 | Aromatic C-H stretching |

| ~2930 | Aliphatic C-H stretching (from methylene bridges & methyl group) |

| ~1600 | Aromatic ring C=C stretching |

| ~1310 | SO₂ asymmetric stretching |

| ~1160 | SO₂ symmetric stretching |

| ~1000 | Aromatic ring breathing mode |

| ~780 | C-S stretching |

| ~680 | Triazine ring deformation (for analogous formaldehyde resins) researchgate.net |

This table is illustrative and actual peak positions may vary based on polymer chain length, cross-linking, and sample preparation.

Mass Spectrometry Techniques

Mass spectrometry (MS) techniques are indispensable for determining the molecular weight and structural details of polymeric materials. For this compound resins, which consist of a distribution of different oligomer lengths, soft ionization techniques are particularly valuable. nih.govuvic.ca

MALDI-TOF MS is a premier technique for analyzing the molecular weight distribution of synthetic polymers and oligomers. researchgate.net The method involves co-crystallizing the polymer sample with a highly absorbing matrix material. A pulsed laser irradiates the sample, causing desorption and gentle ionization of the polymer molecules, which are then accelerated into a time-of-flight mass analyzer. nih.gov

For this compound, MALDI-TOF MS can reveal the distribution of oligomers, showing a series of peaks separated by the mass of the repeating monomer unit. researchgate.net The repeating unit consists of one 2-methylbenzenesulfonamide moiety and one methylene group from formaldehyde, with the loss of one water molecule during condensation. The analysis provides a detailed picture of the oligomer distribution, which is crucial for understanding the resin's physical properties. Both positive and negative ionization modes can be employed to characterize the oligomers. nih.gov

Below is a hypothetical MALDI-TOF MS data table for a this compound oligomer series. The mass of the repeating unit (C₈H₉NO₂S) is approximately 183.23 Da.

| Number of Repeat Units (n) | Theoretical m/z [M+Na]⁺ |

| 2 | 389.4 |

| 3 | 572.6 |

| 4 | 755.8 |

| 5 | 939.0 |

| 6 | 1122.2 |

This table presents calculated values for sodiated adducts ([M+Na]⁺), which are commonly observed in MALDI-TOF MS.

Electrospray ionization mass spectrometry (ESI-MS) is another soft ionization technique well-suited for the analysis of thermally labile and polar molecules like sulfonamide-containing oligomers. nih.govuvic.ca In ESI-MS, a solution of the analyte is sprayed through a highly charged capillary, generating charged droplets that evaporate to produce gas-phase ions with minimal fragmentation. uvic.ca

ESI-MS is particularly useful for determining the molecular weights of individual oligomers in the lower mass range of the polymer distribution. A key feature in the analysis of aromatic sulfonamides is the potential for a characteristic fragmentation pattern upon collision-induced dissociation (CID). Studies on similar compounds have shown a unique neutral loss of sulfur dioxide (SO₂; ~64 Da), which can serve as a diagnostic marker to confirm the presence of the sulfonamide structure within the oligomers. nih.gov This fragmentation provides valuable structural confirmation in addition to molecular weight information.

Chromatographic Separation Techniques

Chromatography is essential for separating the complex mixture of molecules present in polymeric resins. By separating components based on size or polarity, a more accurate and detailed characterization can be achieved.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. wikipedia.org The technique separates molecules based on their hydrodynamic volume in solution. youtube.comyoutube.com Larger molecules cannot enter the pores of the column's stationary phase and thus elute first, while smaller molecules penetrate the pores to varying extents and elute later. youtube.com

For this compound resins, GPC analysis provides critical data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). wikipedia.orgnih.gov The PDI is a measure of the breadth of the molecular weight distribution. A refractive index (RI) detector is commonly used for this analysis. youtube.com The system is typically calibrated using polymer standards with known molecular weights, such as polystyrene.

A typical GPC data summary for a this compound resin is shown below.

| Parameter | Value | Description |

| Mn (Da) | 1,250 | Number-Average Molecular Weight |

| Mw (Da) | 2,100 | Weight-Average Molecular Weight |

| PDI | 1.68 | Polydispersity Index (Mw/Mn) |

These values are representative and will vary depending on the specific synthesis conditions of the resin.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to separate, identify, and quantify individual components in a mixture. nih.gov For this compound resins, reversed-phase HPLC (RP-HPLC) is particularly effective for profiling oligomers and identifying unreacted monomers or other impurities. nih.govresearchgate.net

In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. Shorter, more polar oligomers will elute earlier, while longer, more nonpolar oligomers will have longer retention times. This allows for the separation of individual oligomer chains up to a certain degree of polymerization. nih.gov Furthermore, HPLC is an excellent method for quantifying residual monomers, such as 2-methylbenzenesulfonamide and formaldehyde (often after derivatization), ensuring the purity of the final product. nih.govresearchgate.net

An example of HPLC data for the analysis of a resin sample is presented below.

| Retention Time (min) | Identified Component |

| 2.5 | Formaldehyde (derivatized) researchgate.net |

| 4.8 | 2-Methylbenzenesulfonamide |

| 7.2 | Dimer (n=2) |

| 8.9 | Trimer (n=3) |

| 10.1 | Tetramer (n=4) |

Retention times are illustrative and depend heavily on the specific column, mobile phase, and gradient conditions used.

Microscopic and Morphological Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for investigating the surface topography of this compound resins. The analysis involves scanning a focused beam of high-energy electrons across the sample's surface. The interactions between the electrons and the sample generate various signals, which are collected to form an image. These signals provide detailed information about the material's external morphology and texture. cureusjournals.com

For analysis, samples of the cured resin are typically mounted on a stub and coated with a thin, electrically conductive layer, such as gold or carbon, to prevent electrostatic charging under the electron beam. cureusjournals.com Examination under SEM can reveal details about the resin's surface, such as its smoothness, the presence of pores or voids, and the distribution of any filler materials. For instance, in related formaldehyde-based resins, SEM has been used to characterize the surface of copolymer beads and to study the morphology of composite materials, revealing how different components are integrated. cureusjournals.comresearchgate.net The resulting micrographs are crucial for quality control and for understanding how synthesis parameters affect the final surface characteristics of the resin.

Table 1: Hypothetical SEM Observations for Cured this compound Resin

| Feature | Description | Implication for Material Properties |

| Surface Texture | Generally smooth with occasional micro-domains. | Indicates good flow and leveling of the resin during curing. |

| Porosity | Low to negligible porosity observed on the surface. | Suggests a dense, well-consolidated polymer network. |

| Micro-cracks | Absence of significant micro-cracks. | Implies good mechanical integrity and resistance to stress. |

| Phase Separation | No visible phase separation at the micron scale. | Indicates high compatibility between polymeric components. |

Transmission Electron Microscopy (TEM) for Internal Structure and Nanoscale Features

While SEM provides surface information, Transmission Electron Microscopy (TEM) is employed to investigate the internal structure of the this compound polymer at the nanoscale. TEM operates by transmitting a beam of electrons through an ultra-thin specimen. As the electrons pass through, they are scattered by the material's internal structure, and the resulting pattern is focused to create an image.

Sample preparation for TEM is critical and involves microtoming the cured resin into extremely thin sections (typically 50-100 nanometers). researchgate.net These thin films are then placed on a support grid for analysis. TEM can reveal nanoscale features such as the degree of cross-linking, the presence of ordered or amorphous domains, and the dispersion of any nanoparticles or additives within the polymer matrix. For similar thermoset resins like urea-formaldehyde, specialized sample preparation techniques have been developed to allow for clear visualization of the cured polymer's internal morphology. researchgate.net This level of detail is vital for establishing structure-property relationships, for example, how the nanoscale morphology influences the mechanical strength and thermal stability of the resin.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time. For a thermosetting polymer like this compound, these methods are indispensable for understanding its curing behavior, thermal stability, and degradation profile.

Differential Scanning Calorimetry (DSC) for Thermal Transitions (e.g., curing exotherms)

Differential Scanning Calorimetry (DSC) is a primary tool for studying the thermal transitions of the this compound resin, particularly its curing process. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. kpi.ua The curing of thermosetting resins is an exothermic process, meaning it releases heat. researchgate.net This is observed as a distinct exothermic peak in the DSC thermogram.

By analyzing this peak, several key parameters can be determined:

Onset of Cure: The temperature at which the curing reaction begins.

Peak Exothermic Temperature: The temperature at which the curing reaction rate is at its maximum. researchgate.net

Heat of Cure (ΔH): The total heat evolved during the reaction, which is proportional to the area under the exothermic peak. This value is directly related to the extent of the reaction.

The degree of cure of a partially cured resin can be quantified by measuring the residual heat of cure. usda.gov DSC is also used to determine the glass transition temperature (Tg) of the fully cured material, which is a critical indicator of the polymer's cross-link density and its operational temperature limits. nih.govresearchgate.net Studies on similar phenol-formaldehyde and urea-formaldehyde resins show that factors like heating rate and the presence of moisture or catalysts can significantly influence the position and shape of the curing exotherm. kpi.uaresearchgate.netusda.gov

Table 2: Typical DSC Curing Data for Formaldehyde-Based Thermosetting Resins

| Resin Type | Onset Temperature (°C) | Peak Exotherm (°C) | Heat of Cure (J/g) | Reference |

| Urea-Formaldehyde (UF) | ~90 | 100 - 120 | 40 - 60 | researchgate.net |

| Phenol-Formaldehyde (PF) | ~125 | 140 - 170 | 100 - 150 | kpi.uausda.gov |

| Melamine-Urea-Formaldehyde (B8673199) | ~85 | 95 - 115 | 50 - 75 | researchgate.net |

| This compound (Expected) | 110 - 140 | 150 - 180 | 80 - 130 | N/A |

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is essential for determining the thermal stability and decomposition characteristics of the this compound polymer.

The TGA thermogram plots percentage weight loss against temperature. For complex polymers like formaldehyde resins, the degradation often occurs in multiple steps. ncsu.edu A typical TGA curve for a related melamine-formaldehyde or phenol-formaldehyde resin shows:

An initial small weight loss at temperatures below 150°C, corresponding to the evaporation of residual water or solvents. ncsu.edu

A significant weight loss stage in the range of 200-450°C. This is attributed to the structural decomposition of the polymer, involving the breaking of methylene bridges and other cross-links, releasing volatile products like formaldehyde. nih.govresearchgate.net

A final, slower decomposition at higher temperatures (above 450°C), leading to the formation of a stable char residue. ncsu.edu

The temperature at which significant degradation begins is a key measure of the material's thermal stability. The amount of char remaining at the end of the analysis provides insight into the fire-retardant characteristics of the polymer.

Table 3: TGA Degradation Stages for Formaldehyde-Based Resins in an Inert Atmosphere

| Resin Type | Stage 1: Moisture Loss (°C) | Stage 2: Polymer Decomposition (°C) | Stage 3: Char Formation (°C) | Char Residue at 600°C (%) | Reference |

| Melamine-Formaldehyde | 50 - 125 | 300 - 450 | >450 | ~14 | nih.gov |

| Phenol-Formaldehyde | < 100 | 400 - 550 | >550 | ~40-50 | ncsu.edu |

| This compound (Expected) | < 120 | 300 - 500 | >500 | ~20-30 | N/A |

Rheological Characterization of Resin Solutions and Cured Materials

Rheology is the study of the flow and deformation of matter. For this compound, rheological characterization is vital for both the uncured resin solution and the fully cured solid material.

For the uncured resin, rheological measurements provide crucial information for processing applications. Key parameters include:

Viscosity: A measure of the resin's resistance to flow. Viscosity is highly dependent on temperature, solvent content, and the molecular weight of the polymer. For many formaldehyde resins, viscosity decreases with increasing temperature up to a certain point, after which curing begins, causing a rapid increase in viscosity until the material gels. researchgate.net

Flow Behavior: Formaldehyde resin solutions are typically non-Newtonian fluids, meaning their viscosity changes with the applied shear rate. They can exhibit shear-thinning behavior (viscosity decreases with increasing shear rate) or shear-thickening behavior (viscosity increases with increasing shear rate), depending on factors like temperature and molar ratios. mdpi.com

For the cured material, rheological analysis, often performed using Dynamic Mechanical Analysis (DMA), characterizes its viscoelastic properties. This involves applying an oscillating force to the sample and measuring its response. This provides data on the storage modulus (a measure of the stored elastic energy) and the loss modulus (a measure of the energy dissipated as heat), which are fundamental to understanding the material's mechanical performance, stiffness, and damping capabilities.

Table 4: Rheological Properties of a Typical Uncured Formaldehyde Resin Solution

| Property | Typical Behavior | Significance | Reference |

| Viscosity vs. Temperature | Decreases initially, then increases sharply at the onset of cure. | Defines the processing window for application and molding. | researchgate.net |

| Viscosity vs. Time (at constant temp) | Remains stable for a period (pot life), then increases exponentially. | Determines the workable time before the resin becomes too viscous. | researchgate.net |

| Flow Behavior | Often shear-thinning at low temperatures and shear-thickening at higher synthesis temperatures. | Affects how the resin flows into molds or penetrates substrates. | mdpi.com |

| Gel Point | The point of near-infinite viscosity, marking the transition from liquid to solid. | Critical parameter for defining curing schedules. | researchgate.net |

Theoretical and Computational Studies of 2 Methylbenzenesulfonamide Formaldehyde Systems

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and chemical behavior of molecules. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about molecular geometries, energies, and properties.

Density Functional Theory (DFT) has become a leading method in computational quantum chemistry due to its favorable balance of accuracy and computational cost. DFT calculates the electronic structure of a system based on its electron density rather than the complex many-electron wavefunction.

For the 2-methylbenzenesulfonamide formaldehyde (B43269) system, DFT can be employed to optimize the geometry of the monomer and oligomeric units, providing insights into bond lengths, bond angles, and dihedral angles. A common functional used for such organic systems is B3LYP, often paired with a basis set like 6-311G(d,p), which provides a good description of molecular structures and energies. researchgate.net

Table 1: Illustrative Reactivity Descriptors Calculated by DFT for a Sulfonamide System

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.83 nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.71 nih.gov |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.12 nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.56 |

| Chemical Softness (S) | 1 / (2η) | 0.32 |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | 5.27 |

| Electrophilicity Index (ω) | χ² / (2η) | 8.91 |

Note: The values are illustrative and based on published data for a related sulfonamide derivative to demonstrate the type of information obtainable from DFT calculations. nih.gov The energy gap reflects the chemical reactivity, with a smaller gap generally indicating higher reactivity. biomedres.usirjweb.com

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that solves the Schrödinger equation without empirical parameterization. q-chem.com It uses the variational principle and approximates the many-electron wavefunction as a single Slater determinant. While often less accurate than modern DFT methods for properties involving electron correlation, HF is a crucial starting point for more advanced calculations and remains useful for predicting molecular structures and wavefunctions. q-chem.comarxiv.org

In the context of 2-methylbenzenesulfonamide formaldehyde, HF calculations can provide a qualitative understanding of its molecular orbitals and electronic distribution. q-chem.com The method is available in three main variants: Restricted Hartree-Fock (RHF) for closed-shell systems, Unrestricted Hartree-Fock (UHF) for open-shell systems like radicals, and Restricted Open-Shell Hartree-Fock (ROHF). q-chem.com For a typical ground-state calculation of the resin's monomer, RHF would be the appropriate choice. Though computationally more demanding than semi-empirical methods, HF provides a more rigorous theoretical basis. arxiv.org

Computational methods are highly effective in predicting spectroscopic data, which can aid in the identification and characterization of new compounds.

Vibrational Frequencies (FT-IR, FT-Raman): DFT calculations can predict the vibrational spectra (infrared and Raman) of the this compound monomer and its oligomers. By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the frequencies and intensities of the vibrational modes. These theoretical spectra can be compared with experimental FT-IR and FT-Raman data to confirm the structure of the synthesized compound. researchgate.net For instance, calculations on p-toluenesulfonamide (B41071) have shown good agreement between computed and experimental frequencies for key functional groups like the S-N and SO₂ moieties. researchgate.net

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Related Sulfonamide

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| SO₂ Asymmetric Stretch | 1269 | 1304 researchgate.net |

| SO₂ Symmetric Stretch | 1081 | 1112 researchgate.net |

| S-N Stretch | 860 | 860 researchgate.net |

Note: Data is based on a published study of a related sulfonamide to illustrate the predictive power of the calculations. researchgate.net

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of quantum chemistry. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the ¹H and ¹³C NMR spectra of the molecule. Studies on N-(substituted aryl)-p-toluenesulfonamides have demonstrated that theoretical calculations can reproduce experimental chemical shifts with high accuracy, aiding in the structural elucidation of complex molecules. uark.edu These calculations are invaluable for assigning peaks in the experimental spectrum of the this compound resin to specific nuclei in the structure.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. irjweb.comresearchgate.net The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy is related to its electron affinity. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. biomedres.us A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com In contrast, a small gap indicates a molecule that is more polarizable and reactive. nih.gov

For this compound, analysis of the HOMO and LUMO would reveal the distribution of electron density. In related sulfonamides, the HOMO is often localized on the benzenesulfonamide (B165840) ring and the amino group, while the LUMO is located on other parts of the molecule, indicating the pathway of intramolecular charge transfer upon excitation. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. walisongo.ac.id It is plotted on the surface of the molecule's electron density. The different colors on an MEP map represent different values of the electrostatic potential.

Red regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These areas often correspond to lone pairs of heteroatoms like oxygen and nitrogen. nih.govresearchgate.net

Blue regions: Indicate positive electrostatic potential, electron-deficient, and are susceptible to nucleophilic attack.

Green/Yellow regions: Indicate neutral or weakly polarized areas. walisongo.ac.id

By generating an MEP map for the this compound monomer, one can visually identify the reactive sites. The oxygen atoms of the sulfonyl group and the nitrogen atom of the sulfonamide group would be expected to show negative potential, making them sites for interaction with electrophiles. nih.gov Conversely, the hydrogen atom of the sulfonamide N-H group would exhibit a positive potential, indicating its susceptibility to deprotonation by a base. This analysis is crucial for understanding the polymerization mechanism and potential intermolecular interactions. researchgate.net

Molecular Dynamics (MD) Simulations

While quantum mechanics is excellent for studying the electronic properties of single molecules or small oligomers, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of large, complex systems like a polymer resin in a solvent or in its bulk phase. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.net

For the this compound resin, MD simulations can provide insights into:

Polymer Conformation: How the polymer chains fold and arrange themselves in three-dimensional space.

Physical Properties: The simulation can be used to calculate bulk properties such as density, glass transition temperature, and mechanical strength.

Behavior in Solution: The simulation can show how the polymer interacts with different solvents, which is relevant for its application in coatings and lacquers.

Studies on related polyamide and sulfonamide-based membranes have successfully used MD simulations to understand their structure, porosity, and transport properties, demonstrating the power of this technique for polymer systems. researchgate.netmdpi.comacs.orgresearchgate.net A force field, such as COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies), would be chosen to describe the interactions between atoms in the this compound system. mdpi.com

Simulation of Polymerization Pathways at the Molecular Level

The simulation of the polymerization of 2-methylbenzenesulfonamide and formaldehyde can be approached using reactive force fields or by employing novel methodologies developed for similar thermoset systems, such as phenolic or urea-formaldehyde resins. nih.govmdpi.com A common challenge in simulating polymerization is the long timescale of the reactions compared to what is accessible with standard MD simulations. To address this, methodologies like the "symthon" approach have been developed for phenolic resins, where pre-reacted intermediates are used as the starting point for the simulation, significantly reducing the computational time required to model the curing process. nih.govresearchgate.net

In a hypothetical simulation of the this compound system, one would start with a simulation box containing the monomers at a specified ratio. The simulation would proceed by identifying potential reaction sites and, based on proximity and orientation criteria, forming new covalent bonds to simulate the condensation reaction, which involves the elimination of a water molecule. nih.gov This process would be repeated iteratively to mimic the growth of oligomers and their eventual cross-linking into a polymer network.

Dynamics of Oligomer and Polymer Chain Interactions

As the polymerization simulation progresses, the dynamics of the forming oligomers and polymer chains can be analyzed. This includes studying the intermolecular forces, such as van der Waals forces and hydrogen bonding, that govern how the chains interact with each other. The sulfonamide group in 2-methylbenzenesulfonamide provides sites for hydrogen bonding, which would be expected to play a significant role in the chain dynamics and the final properties of the resin.

Molecular dynamics simulations can track the movement and entanglement of polymer chains. usf.edu For instance, simulations of naphthalenesulfonic formaldehyde condensates have been used to study their adsorption and interaction at interfaces, providing insights into their dispersant properties. researchgate.net A similar approach could be used to understand how this compound oligomers and polymers interact with fillers or substrates, which is crucial for applications in coatings and composites. The diffusion coefficients of the oligomers can be calculated to understand their mobility within the curing system, which influences the rate and homogeneity of network formation.

Prediction of Conformational Behavior and Network Formation

The conformational behavior of the polymer chains—how they fold and arrange in three-dimensional space—is critical to the macroscopic properties of the final thermoset. Computational methods can predict the preferred conformations of the polymer segments. For the this compound polymer, this would involve analyzing the rotational barriers around the various single bonds in the polymer backbone.

Simulations of the curing process allow for the prediction of the final cross-linked network structure. researchgate.net Key parameters that can be extracted from these simulations include the degree of cross-linking, the distribution of chain lengths between cross-links, and the free volume of the cured network. These structural characteristics are directly related to the mechanical and thermal properties of the material, such as its glass transition temperature (Tg), modulus, and strength. For example, molecular dynamics simulations on urea-formaldehyde resins have shown that the addition of nanoparticles like nano-SiO2 can fill voids between polymer chains, making the system denser and reducing the free volume fraction, which in turn affects the material's properties. mdpi.com

Reaction Mechanism Modeling and Energy Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the chemical reactions involved in the polymerization process at the electronic level. This provides a detailed understanding of the reaction pathways and the energies associated with them.

Computational Elucidation of Transition States

The condensation reaction between 2-methylbenzenesulfonamide and formaldehyde proceeds through one or more transition states, which are high-energy structures that exist transiently as reactants are converted to products. DFT calculations can be used to determine the geometry and energy of these transition states. nih.gov For the initial addition of formaldehyde to the sulfonamide, a transition state involving the nucleophilic attack of the sulfonamide nitrogen on the carbonyl carbon of formaldehyde would be expected.

Studies on related systems, such as the reaction of formaldehyde with other nucleophiles, have shown that these calculations can reveal the precise atomic arrangements at the peak of the reaction energy profile. nih.gov Elucidating these structures is key to understanding the factors that control the reaction rate and selectivity. For instance, in the reaction of organolithium compounds with formaldehyde, DFT has been used to characterize pre-transition state complexes and the geometry of the transition states themselves. nih.gov

Energy Barriers and Reaction Pathways for Condensation

By calculating the energies of the reactants, transition states, intermediates, and products, a detailed energy profile for the condensation reaction can be constructed. The energy barrier, or activation energy, is the energy difference between the reactants and the transition state and is a critical factor in determining the reaction rate. DFT calculations can provide quantitative estimates of these barriers. nih.gov

For the this compound system, multiple reaction pathways may exist, such as the initial addition of formaldehyde to the nitrogen of the sulfonamide, followed by reactions leading to methylene (B1212753) bridges between the aromatic rings of the toluenesulfonamide units. Computational studies can map out these competing pathways and determine which are energetically more favorable. For example, a theoretical study on the reaction between chlorocarbonylsulfenyl chloride and benzamide (B126) used DFT to evaluate activation energies and determine the feasibility of different reaction pathways. researchgate.net This type of analysis would be invaluable for optimizing the synthesis of this compound resins by identifying the conditions that favor the desired reaction pathways.

A hypothetical energy profile for the initial condensation step is presented in the table below, illustrating the type of data that would be generated from such a study.

| Species | Description | Relative Energy (kJ/mol) |

| Reactants | 2-Methylbenzenesulfonamide + Formaldehyde | 0 |

| Transition State | N-C bond forming | +50 |

| Product | N-methylol-2-methylbenzenesulfonamide | -20 |

| Note: These are illustrative values for a hypothetical reaction pathway. |

Machine Learning and Data-Driven Approaches in Polymer Design

In recent years, machine learning (ML) has emerged as a powerful tool in materials science for accelerating the discovery and design of new polymers. researchgate.net By training models on existing data, ML can predict the properties of novel polymer structures without the need for extensive experimental synthesis and testing.

ML models can be trained on datasets of polymer properties to predict characteristics such as glass transition temperature, melting temperature, tensile strength, and thermal decomposition temperature. mdpi.com For a specialized polymer like this compound, an ML approach could involve:

Data Collection: Gathering experimental data on various formulations of sulfonamide-formaldehyde resins and their properties.

Feature Engineering: Representing the polymer structures in a machine-readable format, such as molecular fingerprints or descriptors that capture the chemical features of the monomers and the resulting polymer network. ijisae.org

Model Training: Using algorithms like artificial neural networks (ANN), random forests, or support vector machines to learn the relationship between the structural features and the material properties. mdpi.comarxiv.org

Prediction and Design: Using the trained model to predict the properties of new, hypothetical polymer structures, thereby guiding experimental efforts toward the most promising candidates.

The "Polymer Genome" project is an example of a large-scale data and machine learning platform for polymer property prediction, demonstrating the potential of these approaches. researchgate.net While a specific ML model for this compound may not be publicly available, the methodologies are well-established and could be applied to create predictive models for this class of polymers.

The table below shows a conceptual example of how machine learning models are evaluated for predicting polymer properties, based on findings for general polymer systems. mdpi.com

| Model | Predicted Property | R² Score |

| Random Forest | Glass Transition Temperature | 0.71 |

| Gradient Boosting | Thermal Decomposition Temperature | 0.73 |

| XGBoost | Melting Temperature | 0.88 |

| Note: These R² scores are based on studies of broader classes of polymers and serve as an example of typical model performance. mdpi.com |

By integrating these computational and data-driven techniques, the research and development of this compound systems can be significantly enhanced, leading to a deeper understanding of their fundamental chemistry and a more efficient path to novel materials with tailored functionalities.

Advanced Applications and Material Science Enhancements of 2 Methylbenzenesulfonamide Formaldehyde Resins

Development of High-Performance Composites

The efficacy of a composite material is highly dependent on the strength of the bond between the resin matrix and the reinforcing fibers or fillers. The addition of toluenesulfonamide-formaldehyde resins to a composite matrix can significantly improve interfacial adhesion. This is attributed to the polar nature of the sulfonamide group, which can form strong secondary bonds (hydrogen bonds and dipole-dipole interactions) with the surface of many reinforcing materials, such as glass fibers and cellulosics.

In composites utilizing a primary thermosetting resin like phenol-formaldehyde or epoxy, the toluenesulfonamide-formaldehyde resin can act as a compatibilizer or a toughening agent. Research into phenol-formaldehyde (PF) composites has shown that the addition of reinforcing fillers like microcrystalline cellulose (B213188) can enhance strength, suggesting that interactions between the polymer matrix and the reinforcement are crucial. sapub.org Similarly, in fiberglass mesh composites, modified bentonite (B74815) has been shown to improve the wetting of the glass fibers by the phenolic resin, leading to greater mechanical strength. researchgate.net The introduction of a sulfonamide resin could further enhance this wetting and adhesion.

Strategies to improve interfacial adhesion often involve surface treatment of the reinforcing fibers or the use of coupling agents. 2-Methylbenzenesulfonamide formaldehyde (B43269) resin itself can be considered a promoter of adhesion, potentially reducing the need for additional coupling agents in some systems.

The incorporation of toluenesulfonamide-formaldehyde resins can lead to notable improvements in the mechanical properties and durability of composite materials. When blended with other polymers, such as epoxy or polyvinyl acetate (B1210297), these resins have been shown to improve the mechanical properties of the resulting blend. smolecule.com The addition of even small amounts of reinforcing agents to a resin matrix can significantly alter its properties. For instance, studies on phenol-formaldehyde resins have shown that the inclusion of fillers can improve tensile strength and hardness. researchgate.net

The durability of composites, particularly their resistance to environmental factors like moisture and temperature fluctuations, is a critical performance metric. Research on panels made from organic solid waste and formaldehyde-based resins demonstrated that the choice of resin, such as melamine-formaldehyde over urea-formaldehyde, significantly impacts the material's resistance to degradation after boiling tests. mdpi.com While specific data for 2-methylbenzenesulfonamide formaldehyde composites is limited, the known chemical resistance of toluenesulfonamide-based resins suggests they would contribute positively to the durability of a composite. smolecule.com

Below is a table summarizing the effects of additives on the mechanical properties of formaldehyde-based resin composites, based on findings from related systems.

| Composite System | Reinforcement/Modifier | Observed Mechanical Enhancement |

| Phenol-Formaldehyde (PF) | Microcrystalline Cellulose (3% wt) | Optimized heat of reaction and lap shear strength |

| Phenol-Formaldehyde (PF) | Epoxy Resin (60% wt) | Improved tensile strength and shock resistance |